N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
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Overview
Description
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a piperidine ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Incorporation of the Isonicotinamide Moiety: The final step involves the coupling of the triazole-piperidine intermediate with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing the compound to modulate biological pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
- N-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidine
- N-(1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide
Uniqueness
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. Additionally, the combination of the triazole and isonicotinamide moieties provides a versatile scaffold for further functionalization and optimization in drug design.
Biological Activity
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole ring , a piperidine moiety , and an isonicotinamide group , which contribute to its diverse biological activities. Its molecular formula is C22H29N5O2 with a molecular weight of approximately 395.507 g/mol. The presence of the triazole ring is particularly significant as it is known for its antifungal properties and ability to interact with various biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in disease processes, including those related to cancer and microbial infections.
- Binding Affinity : The piperidine ring enhances the compound's binding affinity to biological targets, potentially improving its efficacy as a therapeutic agent.
Anticancer Activity
Numerous studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:
- In Vitro Studies : Research has shown that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
Cell Line | IC50 Value (μM) |
---|---|
HCT-116 | 6.2 |
T47D | 27.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Fungal Inhibition : The triazole component is known for its antifungal activity, which could be leveraged in treating fungal infections.
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry explored the anticancer efficacy of triazole derivatives similar to this compound. The researchers synthesized several derivatives and tested their effects on various cancer cell lines. Results indicated that modifications to the piperidine ring significantly enhanced anticancer activity.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with protein kinases involved in cancer progression. The study revealed that certain analogs displayed selective inhibition of mutant forms of receptor tyrosine kinases, which are critical in tumor growth and metastasis .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of Triazole : Achieved through Huisgen cycloaddition reactions between azides and alkynes.
- Piperidine Attachment : Introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling with isonicotinamide derivatives.
Properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-2-4-18(5-3-15)27-14-19(24-25-27)21(29)26-12-8-17(9-13-26)23-20(28)16-6-10-22-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXZWLWMFOYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.